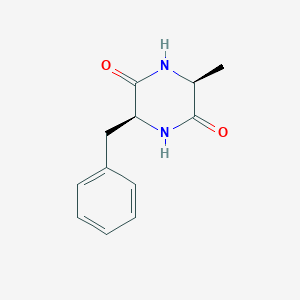
STANNOUS CAPROATE PRACTICAL GRADE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STANNOUS CAPROATE PRACTICAL GRADE is an organotin compound characterized by the presence of two hexanoyloxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di(hexanoyloxy)tin typically involves the reaction of tin(IV) chloride with hexanoic acid in the presence of a suitable base. The reaction proceeds as follows:
SnCl4+2C6H11COOH→Sn(OCOC5H11)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent the oxidation of tin and is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of di(hexanoyloxy)tin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: STANNOUS CAPROATE PRACTICAL GRADE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert di(hexanoyloxy)tin to lower oxidation states of tin.
Substitution: The hexanoyloxy groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products:
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
STANNOUS CAPROATE PRACTICAL GRADE has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which di(hexanoyloxy)tin exerts its effects varies depending on the application:
Comparison with Similar Compounds
STANNOUS CAPROATE PRACTICAL GRADE can be compared with other organotin compounds such as:
Di-n-butyltin oxide (DBTO): Used as a catalyst in esterification reactions and as a stabilizer for PVC.
Di-n-octyltin oxide (DOTO): Similar applications as DBTO but with different solubility and reactivity profiles.
Dimethyltin dichloride (DMTC): Used in the production of polyurethane catalysts and as a coating material for glass.
Uniqueness: this compound is unique due to its specific hexanoyloxy ligands, which impart distinct solubility and reactivity characteristics compared to other organotin compounds. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
13170-69-9 |
|---|---|
Molecular Formula |
C12H22O4Sn |
Molecular Weight |
349 g/mol |
IUPAC Name |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)

![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)








![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)


